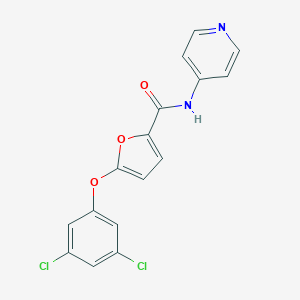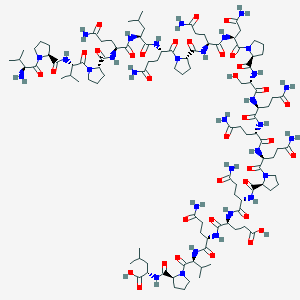
Gliadin peptide CT-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gliadin peptide CT-1 is a peptide derived from wheat gluten and is known to have various biochemical and physiological effects. It has been extensively studied for its role in the pathogenesis of celiac disease and other gluten-related disorders. The peptide has also been found to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases.
Wirkmechanismus
The mechanism of action of Gliadin peptide CT-1 involves the activation of various immune cells, including T cells and dendritic cells. The peptide binds to specific receptors on these cells, triggering an inflammatory response. It has also been found to modulate the expression of various cytokines and chemokines, which play a key role in the immune response.
Biochemische Und Physiologische Effekte
Gliadin peptide CT-1 has been found to have various biochemical and physiological effects. It has been shown to stimulate the production of pro-inflammatory cytokines and chemokines, leading to an inflammatory response. The peptide has also been found to activate various immune cells, including T cells and dendritic cells. Additionally, it has been found to modulate the expression of various genes involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Gliadin peptide CT-1 in lab experiments is its ability to stimulate an inflammatory response, making it a useful tool for studying the immune system. However, one of the limitations of using the peptide is its potential to trigger an inflammatory response in individuals with celiac disease or other gluten-related disorders. Therefore, caution must be taken when using the peptide in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Gliadin peptide CT-1. One area of research is the development of new therapies for inflammatory and autoimmune diseases. The peptide has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the development of new therapies. Additionally, further research is needed to understand the role of the peptide in the pathogenesis of celiac disease and other gluten-related disorders. Finally, the peptide could be used as a tool to study the immune system and its response to various stimuli.
Conclusion:
In conclusion, Gliadin peptide CT-1 is a peptide derived from wheat gluten that has various biochemical and physiological effects. It has been extensively studied for its role in the pathogenesis of celiac disease and other gluten-related disorders. The peptide has also been found to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. While caution must be taken when using the peptide in lab experiments, it remains a useful tool for studying the immune system. There are several future directions for the study of Gliadin peptide CT-1, including the development of new therapies and further research into its role in disease pathogenesis.
Synthesemethoden
The synthesis of Gliadin peptide CT-1 involves the extraction of wheat gluten followed by enzymatic hydrolysis. The resulting peptide is then purified using various chromatographic techniques. The purity of the peptide is verified using high-performance liquid chromatography (HPLC) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Gliadin peptide CT-1 has been extensively studied for its role in the pathogenesis of celiac disease. It has been found to stimulate the immune system and trigger an inflammatory response in individuals with celiac disease. The peptide has also been studied for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. It has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the development of new therapies.
Eigenschaften
CAS-Nummer |
102362-76-5 |
|---|---|
Produktname |
Gliadin peptide CT-1 |
Molekularformel |
C109H175N31O35 |
Molekulargewicht |
2479.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C109H175N31O35/c1-51(2)47-65(129-92(157)59(26-35-78(113)145)125-99(164)72-20-15-45-139(72)108(173)87(55(9)10)134-102(167)74-22-14-44-138(74)106(171)85(119)53(5)6)95(160)128-64(30-39-82(117)149)104(169)136-42-12-18-70(136)98(163)126-60(27-36-79(114)146)93(158)130-66(49-83(118)150)105(170)137-43-13-19-71(137)101(166)132-68(50-141)96(161)123-56(23-32-75(110)142)88(153)120-57(24-33-76(111)143)91(156)127-63(29-38-81(116)148)103(168)135-41-11-17-69(135)97(162)124-58(25-34-77(112)144)89(154)122-62(31-40-84(151)152)90(155)121-61(28-37-80(115)147)94(159)133-86(54(7)8)107(172)140-46-16-21-73(140)100(165)131-67(109(174)175)48-52(3)4/h51-74,85-87,141H,11-50,119H2,1-10H3,(H2,110,142)(H2,111,143)(H2,112,144)(H2,113,145)(H2,114,146)(H2,115,147)(H2,116,148)(H2,117,149)(H2,118,150)(H,120,153)(H,121,155)(H,122,154)(H,123,161)(H,124,162)(H,125,164)(H,126,163)(H,127,156)(H,128,160)(H,129,157)(H,130,158)(H,131,165)(H,132,166)(H,133,159)(H,134,167)(H,151,152)(H,174,175)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,85-,86-,87-/m0/s1 |
InChI-Schlüssel |
RSIMKLSSMFABEO-KYTWZKKBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N |
Andere CAS-Nummern |
102362-76-5 |
Sequenz |
VPVPQLQPQNPSQQQPQEQVPL |
Synonyme |
gliadin peptide B 3142 (1-22) gliadin peptide CT-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



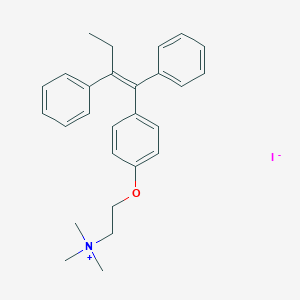
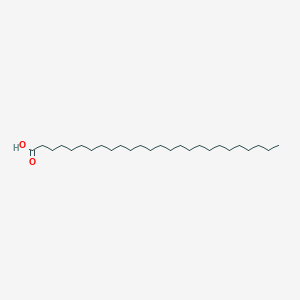
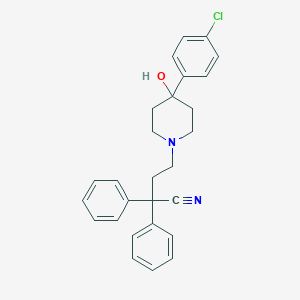
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
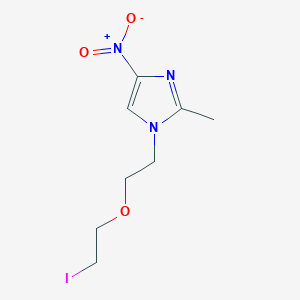
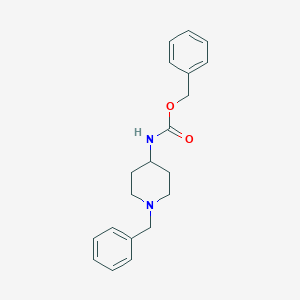
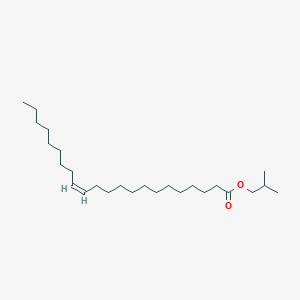
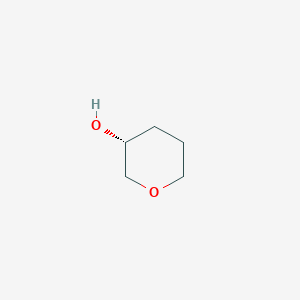
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
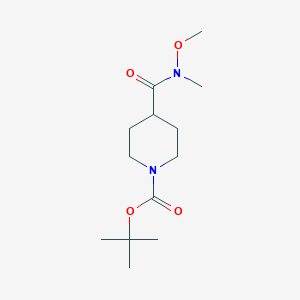
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
